molecular formula C9H17NO B1531711 1-[(Cyclobutylamino)methyl]cyclobutan-1-ol CAS No. 1598479-41-4

1-[(Cyclobutylamino)methyl]cyclobutan-1-ol

Cat. No.: B1531711
CAS No.: 1598479-41-4
M. Wt: 155.24 g/mol
InChI Key: KVPJLXGPJUJCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Cyclobutylamino)methyl]cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol core substituted with a cyclobutylamino-methyl group.

Properties

IUPAC Name

1-[(cyclobutylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9(5-2-6-9)7-10-8-3-1-4-8/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPJLXGPJUJCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Cyclobutylamino)methyl]cyclobutan-1-ol is a compound of interest due to its potential therapeutic applications, particularly in oncology and immunomodulation. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound is primarily recognized for its role as an inhibitor of the Akt signaling pathway, which is critical in regulating cell survival and apoptosis. The Akt pathway is often dysregulated in cancer, making it a target for therapeutic intervention. Inhibition of Akt can lead to increased apoptosis in cancer cells, providing a rationale for the use of this compound in cancer treatment strategies .

Key Points:

  • Akt Inhibition : The compound inhibits various isoforms of serine/threonine kinase Akt, which plays a vital role in cell survival signaling.
  • Apoptosis Induction : By modulating the PI3K/Akt pathway, it promotes apoptosis, particularly in cancerous cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-Cancer Activity Induces apoptosis in cancer cells by inhibiting the Akt pathway.
Immunomodulatory Effects Modulates immune responses, potentially useful in autoimmune diseases.
Inflammatory Response May influence inflammatory pathways, contributing to its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various models:

  • Cancer Models :
    • In vitro studies demonstrated that treatment with the compound led to significant reductions in cell viability in cancer cell lines expressing high levels of Akt .
    • Animal models treated with the compound showed a decrease in tumor size and improved survival rates compared to control groups .
  • Immunological Studies :
    • In lupus disease models (NZBWF1/J mice), administration of the compound resulted in reduced levels of anti-dsDNA antibodies, indicating a potential role in modulating autoimmune responses .
    • The compound was tested for its effects on TLR7 stimulation, showing promise in regulating cytokine production associated with immune responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Reactivity and Synthesis: Electrochemical methods (e.g., manganese-catalyzed chlorination) are viable for synthesizing substituted cyclobutanols, as demonstrated for 1-phenylcyclobutan-1-ol . Ethynyl derivatives (e.g., 1-Ethynylcyclobutan-1-ol) are synthesized via Grignard reactions, yielding liquids with distinct NMR profiles .

Physicochemical Properties

  • Physical State: Smaller substituents (e.g., methylamino) may favor liquid states, while bulkier groups (e.g., aminomethyl-cyclobutyl) result in powders .
  • Purity: Commercially available analogs like 1-[(Cycloheptylamino)methyl]cyclobutan-1-ol and 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol are typically ≥95% pure, suggesting standardized synthesis protocols .

Research Findings and Trends

Substituent Effects on Bioactivity :

  • Aromatic groups (e.g., 4-fluorophenyl) may enhance binding affinity in drug discovery but necessitate rigorous toxicity testing .
  • Epoxide-containing analogs (e.g., 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol) could serve as electrophilic intermediates in ring-opening reactions .

Analytical Characterization: Collision cross-section data for 1-[(Ethylamino)methyl]cyclobutan-1-ol aids in mass spectrometry-based identification . NMR shifts (e.g., δ = 3.76–3.72 ppm for 1-Ethynylcyclobutan-1-ol) provide structural fingerprints for quality control .

Synthetic Optimization: Flow electrochemistry improves scalability for substituted cyclobutanols, as seen in optimization studies for 1-phenylcyclobutan-1-ol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Cyclobutylamino)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(Cyclobutylamino)methyl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.